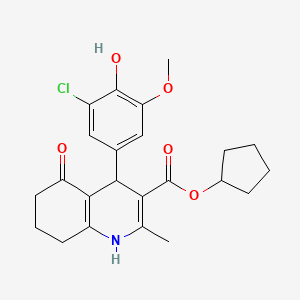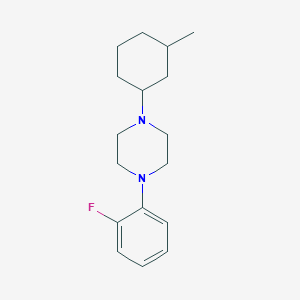![molecular formula C16H20ClNO6 B5217362 diethyl {[(4-chloro-2,5-dimethoxyphenyl)amino]methylene}malonate](/img/structure/B5217362.png)
diethyl {[(4-chloro-2,5-dimethoxyphenyl)amino]methylene}malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDM is a synthetic compound that belongs to the class of malonates. It was first synthesized by researchers at the University of California, Berkeley, in the 1970s. Since then, it has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of CDM is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. This leads to the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
CDM has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, CDM has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. CDM has also been shown to have anti-viral activity against a range of viruses, including HIV and influenza.
Avantages Et Limitations Des Expériences En Laboratoire
CDM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a range of conditions. However, CDM has some limitations, including its low solubility in water and its potential toxicity. Therefore, it is important to use appropriate safety measures when handling CDM.
Orientations Futures
There are several future directions for research on CDM. One potential application is in the development of new anti-cancer drugs. CDM has been shown to have potent anti-cancer activity, and further research is needed to understand its mechanism of action and to optimize its therapeutic potential. In addition, CDM has potential applications in material science, such as in the development of new polymers and materials with unique properties.
In conclusion, CDM is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on CDM is needed to fully understand its potential applications and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of CDM involves the reaction of 4-chloro-2,5-dimethoxyaniline with diethyl malonate in the presence of a base catalyst. The resulting product is a yellow solid that can be purified by recrystallization. The yield of the synthesis is typically around 50%.
Applications De Recherche Scientifique
CDM has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, CDM has been used as a building block in the synthesis of various biologically active compounds, including anti-cancer drugs and anti-viral agents.
Propriétés
IUPAC Name |
diethyl 2-[(4-chloro-2,5-dimethoxyanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO6/c1-5-23-15(19)10(16(20)24-6-2)9-18-12-8-13(21-3)11(17)7-14(12)22-4/h7-9,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOKWQANWGRSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1OC)Cl)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl {[(4-chloro-2,5-dimethoxyphenyl)amino]methylidene}propanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5217293.png)


![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5217304.png)
![N-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)phenyl]-2-methoxyacetamide](/img/structure/B5217316.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217322.png)
![ethyl 4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5217338.png)


![ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate](/img/structure/B5217355.png)

![2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5217371.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5217379.png)